molecular formula C9H12N4O B1177364 N-(4-cyano-1H-pyrazol-5-yl)pentanamide

N-(4-cyano-1H-pyrazol-5-yl)pentanamide

Cat. No.: B1177364
M. Wt: 192.222
InChI Key: ZNQLGYOVDFSMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyano-1H-pyrazol-5-yl)pentanamide is a pyrazole derivative characterized by a cyano group at the 4-position of the pyrazole ring and a pentanamide substituent at the 5-position. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal and antifungal properties .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.222

IUPAC Name

N-(4-cyano-1H-pyrazol-5-yl)pentanamide

InChI

InChI=1S/C9H12N4O/c1-2-3-4-8(14)12-9-7(5-10)6-11-13-9/h6H,2-4H2,1H3,(H2,11,12,13,14)

InChI Key

ZNQLGYOVDFSMPI-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=NN1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrazole Substituents Amide Chain Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
N-(4-cyano-1H-pyrazol-5-yl)pentanamide 4-CN, 5-pentanamide C₉H₁₂N₄O 216.22 High lipophilicity Potential bioactivity (inferred)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-ClPh), 3-CN, 5-acetamide C₁₂H₉Cl₂N₃O 298.13 Insecticidal, antifungal Intermediate for N-aromatic pyrazoles
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide 1-Ph, 3-Me, 5-MeNH-thiazole C₂₂H₂₂N₆OS 426.51 Not specified Acetamide chain, complex substitution
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Sulfamoyl-phenyl, dioxoisoindolinyl C₂₄H₂₃N₅O₅S 493.53 Yellowish white solid High molecular weight, polar groups
Key Observations:

Amide Chain Length : The pentanamide chain in the target compound provides greater flexibility and lipophilicity compared to the acetamide chains in . This may enhance membrane permeability but reduce aqueous solubility.

Substituent Positioning: The 4-cyano group in the target compound contrasts with the 3-cyano group in , which could alter electronic effects and hydrogen-bonding interactions with biological targets.

Biological Activity: While the target compound's activity is inferred, the chlorophenyl and cyano-substituted analog in demonstrates insecticidal and antifungal properties, suggesting that similar substituents in the target compound may confer related bioactivity.

Physicochemical Properties

  • Solubility : The pentanamide chain increases hydrophobicity compared to shorter-chain analogs. For instance, the acetamide derivative in has a lower molecular weight (298.13 vs. 216.22) but includes polar chloro substituents, which may improve solubility in organic solvents.

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